Dihydroergosine

説明

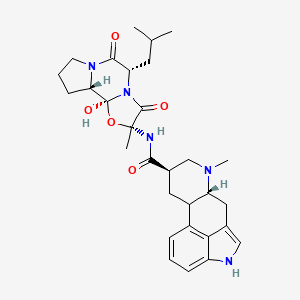

Structure

2D Structure

3D Structure

特性

分子式 |

C30H39N5O5 |

|---|---|

分子量 |

549.7 g/mol |

IUPAC名 |

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C30H39N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36)/t18-,20?,22-,23+,24+,29-,30+/m1/s1 |

InChIキー |

XWMMZDZUHSYSPU-VDPJHPGLSA-N |

異性体SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O |

正規SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O |

同義語 |

DHES cpd dihydroergosine |

製品の起源 |

United States |

Biosynthesis and Fungal Production of Dihydroergosine

Elucidation of Biosynthetic Pathways

The journey to synthesizing dihydroergosine begins with shared early steps common to the biosynthesis of all ergot alkaloids before branching into a specific pathway. researchgate.netscite.ai This divergence is a critical juncture that dictates the formation of either dihydroergot alkaloids or the more common lysergic acid-derived ergot alkaloids. scispace.com

The biosynthesis of this compound originates from the precursor chanoclavine-I aldehyde, a key intermediate in the ergot alkaloid pathway. scispace.com A critical branch point occurs at this stage, governed by the enzyme EasA. asm.org In the dihydroergot alkaloid pathway, a reductase form of EasA acts on chanoclavine-I aldehyde to produce festuclavine (B1196704), which possesses a saturated D-ring. mdpi.comasm.org This is in contrast to the pathway for lysergic acid derivatives, where an isomerase form of EasA leads to the formation of agroclavine (B1664434), which has an unsaturated D-ring. scispace.comnih.gov

Festuclavine is a crucial intermediate in the synthesis of this compound. oup.com In Claviceps africana, the primary producer of this compound, festuclavine is further processed. oup.com It undergoes oxidation to form dihydrolysergol, which is then further oxidized to dihydrolysergic acid. nih.govresearchgate.net While some fungi like Claviceps gigantea may terminate their pathway at dihydrolysergol, C. africana continues the synthesis to produce this compound. mdpi.comnih.gov The accumulation of intermediates like festuclavine and dihydrolysergol has been observed in sorghum infected with C. africana. nih.govresearchgate.net

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Precursor/Intermediate | Role in Pathway | Producing Fungi (Examples) |

|---|---|---|

| Chanoclavine-I Aldehyde | Final shared intermediate before the branch point. scispace.com | All ergot alkaloid-producing fungi. nih.gov |

| Festuclavine | First key intermediate in the dihydroergot alkaloid pathway, formed by the action of EasA (reductase). mdpi.comasm.org | Claviceps africana, Claviceps gigantea, Neosartorya fumigata. mdpi.comasm.org |

| Dihydrolysergol | An oxidized derivative of festuclavine and a direct precursor to dihydrolysergic acid. researchgate.netnih.gov | Claviceps africana, Claviceps gigantea. mdpi.comresearchgate.net |

| Dihydrolysergic Acid | The ergoline (B1233604) core to which the peptide side chain is attached to form this compound. researchgate.netnih.gov | Claviceps africana. nih.gov |

Following the formation of the initial dihydroergot alkaloid precursors, a series of specific enzymes catalyze the subsequent steps to assemble the final this compound molecule.

The oxidation of festuclavine is a critical step in the pathway and is catalyzed by a specialized cytochrome P450 monooxygenase, the product of the cloA gene. wvu.edu This enzyme facilitates a six-electron oxidation of festuclavine to dihydrolysergic acid, proceeding through the intermediate dihydrolysergol. mdpi.comwvu.edu Research has shown that the CloA enzyme in dihydroergot alkaloid producers like C. africana has a different substrate specificity compared to the CloA in fungi that produce lysergic acid derivatives. scispace.comasm.org The C. africana CloA can accept festuclavine as a substrate, whereas the CloA from fungi like Epichloë typhina × Epichloë festucae cannot, despite being able to oxidize agroclavine to lysergic acid. asm.orgasm.org This indicates that a specialized allele of cloA is a prerequisite for the biosynthesis of dihydrolysergic acid and, consequently, this compound. nih.govasm.org

The enzyme EasA, an oxidoreductase of the old yellow enzyme class, is pivotal in determining the saturation of the D-ring and thus directs the pathway towards either dihydroergot alkaloids or lysergic acid derivatives. researchgate.net Fungi that produce dihydroergot alkaloids, such as Claviceps africana and Claviceps gigantea, possess a reductase form of EasA. mdpi.com This enzyme reduces a double bond in the precursor chanoclavine-I aldehyde, leading to the formation of festuclavine, which has a saturated D-ring. mdpi.comasm.org In contrast, most other ergot alkaloid-producing fungi in the Clavicipitaceae family have an isomerase version of EasA, which facilitates the formation of agroclavine with an unsaturated D-ring. mdpi.com Site-specific mutation studies have confirmed that altering key amino acid residues in EasA can switch its function from an isomerase to a reductase. mdpi.com

The final stage in the biosynthesis of this compound involves the attachment of a tripeptide side chain to dihydrolysergic acid. This process is orchestrated by non-ribosomal peptide synthetases (NRPSs). mdpi.com The enzyme complex responsible for this is composed of at least two subunits, Lysergyl Peptide Synthetase 1 (LPS1) and Lysergyl Peptide Synthetase 2 (LPS2), encoded by the lpsA and lpsB genes, respectively. scispace.commdpi.com

LPS2 is responsible for recognizing and activating dihydrolysergic acid. nih.govresearchgate.net LPS1 then selects and activates the specific amino acids that will form the tripeptide chain and assembles them with the activated dihydrolysergic acid to create a dihydroergopeptam. mdpi.comresearchgate.net Evidence suggests that the LPS2 from ergopeptine-producing species can accept both dihydrolysergic acid and lysergic acid as substrates. nih.gov The final step involves the enzyme EasH, a dioxygenase, which modifies the dihydroergopeptam to form the final cyclol structure of the peptide side chain in this compound. mdpi.comgoogle.com

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene | Function |

|---|---|---|

| EasA (reductase form) | easA | Catalyzes the formation of festuclavine from chanoclavine-I aldehyde, resulting in a saturated D-ring. mdpi.comresearchgate.net |

| Cytochrome P450 Monooxygenase CloA | cloA | Oxidizes festuclavine to dihydrolysergic acid via the intermediate dihydrolysergol. mdpi.comwvu.edu |

| Lysergyl Peptide Synthetase 2 (LPS2) | lpsB | Recognizes and activates dihydrolysergic acid for peptide synthesis. scispace.comnih.gov |

| Lysergyl Peptide Synthetase 1 (LPS1) | lpsA | Assembles the tripeptide side chain and attaches it to dihydrolysergic acid. scispace.commdpi.com |

| EasH | easH | Catalyzes the final cyclolization of the peptide side chain. mdpi.comgoogle.com |

Enzymatic Steps and Intermediates Leading to this compound

Role of EasA in D-ring Saturation

Genetic Basis of this compound Biosynthesis

The genes encoding the enzymes for ergot alkaloid biosynthesis, including this compound, are typically found clustered together at a single chromosomal locus known as the ergot alkaloid synthesis (eas) cluster. scispace.comapsnet.org The presence and specific alleles of the genes within this cluster determine the profile of ergot alkaloids produced by a particular fungus. apsnet.orgmdpi.com

For this compound production, the eas cluster must contain the specific reductase allele of easA and the specialized allele of cloA capable of oxidizing festuclavine. scispace.comasm.org Furthermore, it requires functional copies of the genes encoding the lysergyl peptide synthetases (lpsA and lpsB) and easH to assemble the complete dihydroergopeptine structure. scispace.com For instance, the fungus Claviceps gigantea possesses the necessary genes to produce dihydroergot alkaloids, including cloA, lpsA, lpsB, and easH. scispace.com However, a frameshift mutation in its lpsA gene prevents it from synthesizing dihydroergopeptines, causing its pathway to terminate at earlier intermediates like dihydrolysergic acid. scispace.com This highlights that the genetic composition of the eas cluster is the fundamental determinant of a fungus's capacity to produce this compound. scispace.comapsnet.org

Identification and Characterization of Biosynthetic Gene Clusters

The genes responsible for ergot alkaloid biosynthesis, including the pathway leading to this compound, are typically found organized in a functional unit known as a biosynthetic gene cluster (BGC). zenodo.org This clustering facilitates the co-regulation of the genes necessary for the complex multi-step synthesis of these alkaloids. zenodo.orgasm.org In fungi, these clusters often contain genes for the core biosynthetic enzymes, as well as regulatory genes and those conferring resistance to the toxic effects of the metabolites produced. zenodo.org

The core set of genes required for the initial stages of ergot alkaloid synthesis, leading to the formation of the ergoline ring scaffold, is largely conserved across different ergot alkaloid-producing fungi. nih.govrsc.org These foundational genes include dmaW, easA, easC, easD, easE, easF, and easG. nih.gov Accessory genes within the cluster then dictate the subsequent chemical modifications that result in the vast diversity of ergot alkaloids observed in nature. nih.gov The specific combination of these accessory genes within a BGC determines the final alkaloid profile of a particular fungal strain.

Significant progress in identifying and characterizing these BGCs has been made through genome mining and comparative genomics, particularly with the well-studied clusters in Claviceps purpurea. mdpi.comrsc.org These studies have revealed homologous gene clusters in various other ergot alkaloid-producing fungi, including those that synthesize dihydroergot alkaloids. mdpi.com

Allelic Variation and its Impact on Pathway Diversification

A critical factor in the diversification of the ergot alkaloid pathway is the presence of different alleles, or versions, of key biosynthetic genes. This allelic variation can lead to enzymes with altered substrate specificities or different catalytic activities, thereby shunting intermediates into distinct branches of the pathway. nih.gov

A prime example of this is the easA gene. Different alleles of easA determine whether the pathway proceeds towards the production of agroclavine (with an unsaturated D-ring) or festuclavine (with a saturated D-ring). asm.orgnih.govmdpi.com The production of festuclavine is the crucial branch point leading to the synthesis of dihydroergot alkaloids like this compound. nih.govmdpi.com

Furthermore, the cloA gene, which encodes a P450 monooxygenase, also exhibits significant allelic variation. nih.govresearchgate.net The specific allele of cloA present in a fungus determines its ability to oxidize festuclavine to dihydrolysergic acid, the immediate precursor to this compound. nih.govresearchgate.net Research has shown that a specialized allele of cloA is required for the efficient conversion of festuclavine, highlighting the evolutionary adaptation of this gene for dihydroergot alkaloid production. nih.govresearchgate.net

This enzymatic specificity is crucial; for instance, the CloA enzyme from a lysergic acid-producing fungus will not efficiently oxidize festuclavine. nih.gov The evolution of these specialized alleles of both easA and cloA was a necessary prerequisite for the emergence of the dihydroergot alkaloid pathway. nih.gov

Horizontal Gene Transfer Hypotheses in Ergot Alkaloid Evolution

The scattered distribution of ergot alkaloid biosynthetic gene clusters across distantly related fungal species has led to the hypothesis that horizontal gene transfer (HGT) has played a significant role in their evolution. nih.govoup.com HGT is the movement of genetic material between organisms other than by vertical descent.

Fungal Producers and Strain-Specific Pathways

The production of this compound is not widespread among ergot alkaloid-producing fungi and is primarily associated with specific species within the Claviceps genus.

Claviceps africana as a Primary this compound Producer

Claviceps africana, the sorghum ergot pathogen, is the principal and most well-documented producer of this compound. nih.govdpi.qld.gov.aufao.orgresearchgate.netnih.gov This fungus synthesizes this compound as its major and most complex dihydroergot alkaloid. nih.govresearchgate.net The biosynthetic pathway in C. africana proceeds through the key intermediates festuclavine and dihydroelymoclavine, which are subsequently oxidized to dihydrolysergic acid before being incorporated into this compound. nih.govoup.comdpi.qld.gov.au

Studies have shown considerable variation in the quantity of this compound produced by different isolates of C. africana from various geographical locations, including Australia, the USA, India, Puerto Rico, and Japan. dpi.qld.gov.aufao.orgpublish.csiro.au This variability is observed both in culture and in infected sorghum plants. dpi.qld.gov.aufao.orgpublish.csiro.au Interestingly, alkaloid production is often more consistent and significantly higher when the fungus is grown on its host plant compared to in vitro cultures. dpi.qld.gov.aufao.orgpublish.csiro.au

| Geographic Origin | This compound Production in Culture (mg/kg) |

| Australia | 0.1 - 9.0 |

| USA | 0.2 - 1.8 |

| India | 0.2 - 1.8 |

| Puerto Rico | 0.2 - 1.8 |

| Japan | 0.2 - 1.8 |

| South Africa | Not detected in the studied isolate |

| Data compiled from studies on various isolates of Claviceps africana. Production levels can vary significantly between strains. |

Comparative Biosynthesis in Related Claviceps Species (e.g., C. gigantea, C. fusiformis)

While C. africana is the primary producer of this compound, other related Claviceps species also possess components of the ergot alkaloid biosynthetic machinery, but their pathways are often truncated or lead to different end products.

Claviceps gigantea , the maize ergot fungus, also produces dihydroergot alkaloids via the festuclavine branch. mdpi.comscispace.com However, its pathway typically terminates at dihydrolysergol, an oxidation product of festuclavine, and does not proceed to form this compound. mdpi.comscispace.com Genomic analysis of C. gigantea suggests that while it possesses the necessary genes to potentially synthesize a more complex dihydroergopeptine, a mutation in the lpsA gene, which is crucial for peptide assembly, appears to prevent this. scispace.com

Claviceps fusiformis produces clavine alkaloids but lacks the functional genes, specifically the nonribosomal peptide synthetase (NRPS) genes, required to produce ergoamides or ergopeptines like this compound. mdpi.comoup.com Its pathway appears to halt at elymoclavine. oup.com

This comparative analysis highlights the modular nature of the ergot alkaloid BGC and how the presence, absence, or modification of specific genes can lead to a diverse array of final products in closely related fungal species.

Biotechnological Approaches for Biosynthetic Pathway Engineering

The detailed understanding of the ergot alkaloid biosynthetic pathways and the responsible gene clusters has opened up avenues for biotechnological applications. nih.govresearchgate.net Genetic engineering and synthetic biology approaches are being explored to manipulate these pathways for the production of specific, high-value compounds. rsc.orgnih.govresearchgate.netrsc.org

By understanding the function of key enzymes and the allelic variations that influence product outcomes, it is possible to reprogram the biosynthetic machinery. For instance, the expression of a specialized cloA allele from C. africana in a festuclavine-accumulating mutant of another fungus, Neosartorya fumigata, successfully resulted in the production of dihydrolysergic acid. nih.govresearchgate.net

These strategies could potentially lead to the development of microbial cell factories for the efficient and controlled production of dihydrolysergic acid and its derivatives, including novel dihydroergot alkaloids not found in nature. asm.orgwvu.edu The use of CRISPR-Cas9 gene editing tools further enhances the precision and efficiency of these engineering efforts. asm.orgwvu.edu Such advancements hold promise for the sustainable production of pharmaceutically important ergot alkaloids and their precursors. asm.orgresearchgate.net

Strategies for Modulating Dihydrolysergic Acid (DHLA) Production

Modulating the production of Dihydrolysergic Acid (DHLA), the direct precursor to this compound, is a primary goal in the metabolic engineering of ergot-alkaloid-producing fungi. DHLA and its derivatives are pharmaceutically important for their vasorelaxant properties, contrasting with the vasoconstrictive nature of many lysergic acid (LA) derivatives. nih.govnih.gov Strategies to enhance DHLA yield primarily focus on genetic manipulation of the biosynthetic pathway.

The divergence between the DHLA and LA pathways is determined by key enzymes encoded by the easA and cloA genes. The easA gene product can lead to the formation of either festuclavine (the precursor to DHLA) or agroclavine (the precursor to LA). asm.org Subsequently, the cytochrome P450 monooxygenase, CloA, catalyzes the oxidation of these precursors. A specialized allele of cloA from Claviceps africana is required to efficiently oxidize festuclavine to DHLA. nih.govnih.gov In contrast, the cloA allele from LA-producing fungi, such as Epichloë species, acts on agroclavine to produce LA but fails to convert festuclavine to DHLA. asm.orgnih.gov

Metabolic engineering efforts have leveraged this knowledge. One effective strategy is the introduction of the specialized C. africanacloA gene into a host fungus that has been engineered to accumulate festuclavine. researchgate.net Furthermore, modern gene-editing tools like CRISPR-Cas9 have been employed to optimize the production of DHLA in alternative fungal hosts such as Metarhizium brunneum, which has shown improved secretion of the compound into the culture medium compared to previous systems. mdpi.com

Another approach involves blocking downstream pathways to cause the accumulation of a desired intermediate. For instance, in Claviceps paspali, deleting the lpsB gene, which is involved in the synthesis of peptide alkaloids from the ergoline core, resulted in a significant increase in the accumulation of the precursor lysergic acid. frontiersin.orgfrontiersin.org A similar knockout strategy targeting genes downstream of DHLA formation, such as the lysergic peptide synthetase (LPS) genes, could be a viable strategy to increase DHLA yields in a native or heterologous producer. researchgate.net

Table 1: Key Genes and Strategies for Modulating DHLA Production

| Gene/System | Function/Strategy | Organism(s) of Interest | Outcome of Modulation | References |

|---|---|---|---|---|

| cloA (from C. africana) | Encodes a P450 monooxygenase that oxidizes festuclavine to DHLA. | Claviceps africana, Neosartorya fumigata (host) | Expression in a festuclavine-accumulating host induces DHLA production. | asm.orgnih.govnih.gov |

| cloA (from Epichloë spp.) | Encodes a P450 monooxygenase that oxidizes agroclavine to LA. | Epichloë spp., Neosartorya fumigata (host) | Fails to produce DHLA from festuclavine. | asm.orgnih.gov |

| easA | Its allele determines the formation of festuclavine or agroclavine from chanoclavine-I aldehyde. | Ergot-alkaloid-producing fungi | Selection of the appropriate allele is crucial for directing flux towards the DHLA pathway. | asm.orgnih.gov |

| lpsA, lpsB | Encode peptide synthetases that incorporate DHLA/LA into complex ergopeptines. | Claviceps spp. | Knockout can lead to accumulation of the precursor acid (DHLA or LA). | frontiersin.orgresearchgate.netacs.org |

Heterologous Expression Systems for Pathway Elucidation

Elucidating the biosynthetic pathway of this compound has been significantly advanced through the use of heterologous expression systems. mdpi.com The native producer, Claviceps africana, and other Claviceps species are often difficult to culture and manipulate genetically, which hinders direct study. frontiersin.orgnih.gov Heterologous hosts, particularly genetically tractable model fungi like Neosartorya fumigata (the sexual stage of Aspergillus fumigatus), provide a powerful alternative for functional gene analysis. mdpi.comnih.gov

A pivotal breakthrough in understanding DHLA synthesis came from expressing the cloA gene from C. africana in a specially engineered strain of N. fumigata. asm.orgnih.gov Researchers first created an N. fumigata mutant with a knockout in its native easM gene. This modification blocked the fumigaclavine pathway, causing the fungus to accumulate festuclavine, the direct substrate for DHLA synthesis. researchgate.net

When a synthetic, intron-free version of the C. africanacloA gene was expressed in this festuclavine-accumulating N. fumigata mutant, the transformed fungus successfully produced DHLA. nih.govnih.gov In a control experiment, expressing the cloA gene from an LA-producing fungus, Epichloë typhina × Epichloë festucae, in the same mutant did not yield DHLA. asm.org This comparative approach definitively demonstrated that a specialized allele of cloA is essential for DHLA biosynthesis. nih.gov

This heterologous system has also been used to characterize genes from other dihydroergot alkaloid producers. For example, expressing the cloA gene from the maize pathogen Claviceps gigantea in the same festuclavine-accumulating N. fumigata strain also resulted in the production of DHLA. acs.orgnih.gov This finding was crucial in revising the understanding of the C. gigantea pathway, indicating that DHLA, not dihydrolysergol, is its natural end-product. acs.org These studies highlight the power of heterologous expression not only in confirming gene function but also in clarifying the metabolic pathways of non-model organisms. mdpi.com

Table 2: Heterologous Expression Systems Used in DHLA Pathway Elucidation

| Heterologous Host | Engineered Trait | Expressed Gene(s) | Source Organism | Product(s) Formed | Findings | References |

|---|---|---|---|---|---|---|

| Neosartorya fumigata | easM knockout (festuclavine accumulator) | Synthetic cloA | Claviceps africana | Dihydrolysergic acid (DHLA) | Confirmed that C. africanacloA is sufficient to convert festuclavine to DHLA. | asm.orgnih.govnih.gov |

| Neosartorya fumigata | easM knockout (festuclavine accumulator) | cloA | Epichloë typhina × E. festucae | No DHLA (substrate agroclavine converted to LA in feeding experiments) | Demonstrated that the CloA enzyme from LA-producers is not effective for DHLA synthesis. | asm.orgnih.gov |

| Neosartorya fumigata | easM knockout (festuclavine accumulator) | cloA | Claviceps gigantea | Dihydrolysergic acid (DHLA) | Showed that C. gigantea also possesses a CloA capable of DHLA synthesis and that DHLA is the pathway end-product. | acs.orgnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Agroclavine |

| Chanoclavine-I aldehyde |

| This compound |

| Dihydrolysergic acid (DHLA) |

| Dihydrolysergol |

| Festuclavine |

| Fumigaclavine |

Molecular and Cellular Mechanisms of Action in Vitro and Preclinical Models

Receptor Binding and Interaction Profiles

Dihydroergosine exhibits a complex receptor binding profile, demonstrating notable affinity for several key monoaminergic receptor systems implicated in neurotransmission. Its interactions are not limited to a single receptor type but span across serotonin (B10506), dopamine (B1211576), and adrenergic receptors, suggesting a multifaceted mechanism of action at the cellular level.

This compound's engagement with monoaminergic receptors is characterized by high-affinity binding to specific subtypes, which has been a central focus of preclinical research.

Studies have revealed that this compound interacts with multiple 5-HT receptor subtypes. It displaces the binding of [3H]5-HT to the entire population of hippocampal 5-HT1 receptors with a high affinity, indicated by a Ki value of 4.8 nM. nih.gov The nature of the displacement suggests that this compound interacts with more than one binding site within this receptor family. nih.gov

Further investigation into specific 5-HT1 subtypes has shown that this compound possesses a particularly high affinity for the 5-HT1B receptor, with a Ki of 0.48 nM. nih.gov Its affinity for the 5-HT1A receptor is also significant, though approximately 8.7 times lower, with a Ki of 4.2 nM. nih.gov In contrast, its affinity for the 5-HT1C receptor subtype is moderate, with a Ki of 156 nM. nih.gov

Competition binding experiments using the selective 5-HT1A agonist [3H]8-OH-DPAT have confirmed this compound's potent interaction with 5-HT1A receptors in both human and rat hippocampal membranes. irb.hrirb.hr These studies suggest that this compound is a powerful displacer of [3H]8-OH-DPAT binding, indicating its high affinity for this receptor subtype. irb.hrirb.hr In fact, it is considered to be nearly as potent as 8-OH-DPAT itself at hippocampal 5-HT1A receptors in both species, although their association and dissociation kinetics appear to differ. irb.hr The presence of this compound has been shown to markedly decrease both the number and the affinity of [3H]8-OH-DPAT binding sites in rat hippocampal membranes. irb.hrirb.hr

In addition to its effects on 5-HT1 receptors, research indicates that this compound also interacts with 5-HT2 receptors. In vitro experiments have demonstrated that this compound has a high affinity for 3H-ketanserin binding sites, which are associated with 5-HT2 receptors. nih.gov This interaction is suggested to be an inhibitory one. nih.govnih.gov

Table 1: this compound Affinity (Ki) for Serotonin (5-HT) Receptor Subtypes in Rat Hippocampal Membranes

| Receptor Subtype | Ki (nM) |

| 5-HT1B | 0.48 nih.gov |

| 5-HT1A | 4.2 nih.gov |

| 5-HT1C | 156 nih.gov |

| 5-HT1 (total) | 4.8 nih.gov |

The interaction of this compound with dopamine receptors, specifically the D2 subtype, is an area of its pharmacological profile. D2 receptors, which are G protein-coupled receptors, play a crucial role in various physiological functions by inhibiting adenylyl cyclase activity. wikipedia.org The binding of antipsychotic drugs to D2 receptors is a key mechanism of their therapeutic action. wikipedia.orgrsc.org The interaction between a ligand and the D2 receptor can be influenced by the presence of other receptors, such as the adenosine (B11128) A2A receptor, with which it can form heteromeric complexes, leading to allosteric modulation of D2 receptor affinity and signaling. mdpi.com The D2 receptor can also interact with various intracellular proteins, such as neuronal calcium sensor-1 (NCS-1), which can regulate its phosphorylation, trafficking, and signaling. nih.gov

This compound's interaction with the adrenergic system includes binding to α2-adrenergic receptors. nih.gov These receptors are G protein-coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. nih.gov This mechanism is distinct from α1-adrenergic receptors, which activate the phospholipase C pathway. nih.gov Agonists of the α2-adrenergic receptor are known to produce effects such as sedation, muscle relaxation, and analgesia through their action in the central nervous system. wikipedia.org

This compound also modulates the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. This modulation appears to be complex and can vary depending on the species being studied. nih.gov

This compound has been shown to interact with the GABAA receptor-associated chloride channel complex. nih.govnih.gov In vitro studies have demonstrated that this compound can inhibit the binding of t-[3H]butylbicycloorthobenzoate ([3H]TBOB), a ligand that binds to the chloride ionophore of the GABAA receptor. nih.gov The potency of this compound in this regard is notable, being greater than that of dihydroergotamine (B1670595). nih.gov

The interaction appears to be species-dependent. In preparations from the rat brain, lower concentrations of this compound stimulate [3H]TBOB binding, while higher concentrations are inhibitory. nih.govosti.gov Conversely, in mouse brain preparations, this compound only produces inhibition of [3H]TBOB binding. nih.govosti.gov Despite having a very weak ability to directly prevent the binding of [3H]muscimol, a GABAA agonist, this compound was able to modulate the inhibitory concentration (IC50) of bicuculline (B1666979) and GABA in both rat and mouse brain preparations. nih.gov These findings suggest that this compound allosterically modulates the GABAA receptor complex rather than acting directly on the GABA binding site. researchgate.net

Furthermore, other dihydrogenated ergot compounds, such as dihydroergotoxine (B79615), have been shown to positively couple with GABA, where GABA enhances the displacement potency of the ergot compound. nih.gov While not binding directly to the benzodiazepine (B76468) binding sites, these ergot derivatives enhance [3H]flunitrazepam binding, indicating an allosteric interaction with this site on the GABAA receptor complex. srce.hr

GABAergic System Modulation

Allosteric Modulation of Benzodiazepine Binding Sites

In vitro studies have demonstrated that this compound can enhance the binding of [3H]muscimol, a GABA-A agonist, to human frontal cortex preparations. nih.gov However, it does not affect the binding of [3H]flunitrazepam, a benzodiazepine, suggesting a distinct mechanism of action from classical benzodiazepines. nih.govsrce.hr This allosteric modulation enhances the effect of GABA, the primary inhibitory neurotransmitter, by increasing the frequency or duration of chloride channel opening, leading to hyperpolarization of the neuron and reduced excitability. wikipedia.orgnih.gov This action is characteristic of positive allosteric modulators (PAMs) of the GABA-A receptor. wikipedia.org

The modulatory effect of this compound on the benzodiazepine binding site is part of a broader interaction with the GABA-A receptor complex, which also includes binding to the associated chloride ionophore. nih.gov The rank order of potency for this modulatory effect among several dihydrogenated ergot derivatives places this compound after dihydroergotoxine and α-dihydroergocriptine but before dihydroergotamine. srce.hr

Table 1: In Vitro Effects of this compound on GABA-A Receptor Complex

| Parameter | Observation | Reference |

| [3H]muscimol binding | Enhanced in human frontal cortex | nih.gov |

| [3H]flunitrazepam binding | No direct effect on binding | nih.govsrce.hr |

| Allosteric Modulation | Positive allosteric modulation of benzodiazepine binding sites | srce.hr |

| GABA-A Receptor Interaction | Binds to the GABA-A receptor-associated chloride ionophore | nih.gov |

Effects on Neurotransmission and Neural Systems (Preclinical)

Modulation of Cholinergic Neurotransmission

Preclinical studies in aged rats have indicated that ergot derivatives, such as dihydroergotoxine, can modulate the cholinergic system. nih.gov In these studies, age-related decreases in choline (B1196258) acetyltransferase (ChAT) activity, a marker for presynaptic cholinergic function, and muscarinic cholinergic receptor (MCR) density were observed in various brain regions. nih.gov Administration of dihydroergotoxine was found to normalize these deficits in the cerebral cortex and hippocampus. nih.gov While this research was conducted on a related compound, it suggests a potential mechanism for how this compound might influence cholinergic neurotransmission, which is crucial for cognitive processes like learning and memory. nih.govfrontiersin.org

Modulation of Adrenergic Neurotransmission

Dihydroergotamine, a structurally similar ergot alkaloid, has been shown to interact with the adrenergic system. aaem.plnih.gov It can act on α-adrenoceptors, which are involved in regulating the release of neurotransmitters. aaem.pl The adrenergic system, through neurotransmitters like norepinephrine (B1679862) and epinephrine, plays a significant role in various physiological and cognitive functions. cvphysiology.comfrontiersin.org The interaction of ergot alkaloids with adrenergic receptors can influence synaptic plasticity and neurotransmission. frontiersin.org For instance, dihydroergotamine has been shown to have beneficial effects on regional myocardial function during beta-adrenergic stimulation in underperfused areas. nih.gov This suggests that this compound may also modulate adrenergic pathways, although direct evidence is needed.

Central Nervous System Effects in Animal Models (e.g., anticonflict, sedative, analgesic properties in rats)

In animal models, this compound has demonstrated a range of effects on the central nervous system. In water-deprived rats, it exhibited an anticonflict effect by increasing drinking under punished conditions, a classic test for anxiolytic properties. nih.gov This effect was sensitive to picrotoxin, a GABA-A channel blocker, further supporting the involvement of the GABAergic system. nih.gov

This compound also displayed mild sedative and analgesic properties in rats. nih.gov The sedative effects are consistent with the positive allosteric modulation of GABA-A receptors, a mechanism shared by other sedative drugs. wikipedia.orgmdpi.com The analgesic effects suggest an interaction with pain-modulating pathways in the central nervous system. nih.govscielo.br Furthermore, studies in rats forced to swim, a model used to screen for potential antidepressants, showed that this compound could reduce immobility time, suggesting potential antidepressant-like activity. nih.gov

Table 2: CNS Effects of this compound in Animal Models

| Effect | Animal Model | Observation | Reference |

| Anticonflict | Water-deprived rats | Enhanced drinking under punished conditions | nih.gov |

| Sedative | Rats | Mild sedative properties observed | nih.gov |

| Analgesic | Rats | Mild analgesic properties observed | nih.gov |

| Antidepressant-like | Forced swim test in rats | Reduced duration of immobility | nih.gov |

Cellular Signaling Pathway Interventions

Downstream Signaling Cascades from Receptor Activation

The activation of G protein-coupled receptors (GPCRs), such as the adrenergic and cholinergic receptors that this compound is proposed to modulate, initiates intracellular signaling cascades. researchgate.net When a ligand binds to a GPCR, it triggers a conformational change that activates associated G proteins. researchgate.net This activation leads to the production of second messengers, which in turn activate a series of downstream kinases, a process known as a phosphorylation cascade. wikipedia.org

These cascades, such as the mitogen-activated protein (MAP) kinase pathway, amplify the initial signal from the receptor. wikipedia.orgembopress.org The specific downstream effects depend on the receptor subtype and the cell type. For example, activation of certain muscarinic cholinergic receptors can lead to the activation of ERK1/2 and Akt pathways, which are implicated in processes like memory. researchgate.net Similarly, signaling through adrenergic receptors can influence a variety of cellular functions, including cell growth and survival. mdpi.com The interaction of this compound with these receptors would therefore be expected to influence these intricate downstream signaling networks, ultimately leading to the observed physiological and behavioral effects. wikipedia.orgnih.gov

Impact on Cellular Physiology (e.g., smooth muscle contractility in isolated tissues)

This compound and its closely related ergot alkaloid, dihydroergotamine (DHE), exert direct stimulatory effects on the smooth muscle of peripheral blood vessels. sterimaxinc.com In studies using isolated tissues, this class of compounds has been shown to induce vasoconstriction. sterimaxinc.comnih.gov The contractile effect is particularly pronounced on venous smooth muscle (capacitance vessels) compared to its effect on arterial smooth muscle (resistance vessels). sterimaxinc.comsterimaxinc.com

The mechanism underlying this vasoconstriction is multifactorial, involving interactions with several receptor systems. Dihydrogenated ergot alkaloids display agonist activity at certain serotonin (5-HT) receptors, which is believed to be a primary contributor to the contraction of cranial vasculature. sterimaxinc.comsterimaxinc.comdrugbank.com Additionally, these compounds have activity at alpha-adrenergic receptors, which can further enhance vasoconstriction. sterimaxinc.comdrugbank.com For instance, studies on isolated canine saphenous veins and arteries demonstrated that dihydroergotamine induces contraction, an effect that is partially reduced by the alpha-adrenergic antagonist phentolamine. nih.gov

Interestingly, the integrity of the vascular endothelium plays a crucial role in modulating the contractile response to these alkaloids. In isolated rat aortic rings, dihydroergotamine caused a pronounced, concentration-dependent contraction only when the endothelium was removed. nih.gov In tissues with intact endothelium, the contractile effect was minimal. nih.gov This suggests that the endothelium releases a relaxing factor that counteracts the direct vasoconstrictor effect of the alkaloid on the smooth muscle cells. nih.gov The vasoconstriction in endothelium-denuded tissues was inhibited by the 5-HT antagonist cyproheptadine, confirming the involvement of serotonin receptors. nih.gov

Table 1: Effects of Dihydrogenated Ergot Alkaloids on Vascular Smooth Muscle in Isolated Tissues

This table summarizes findings related to dihydroergotamine (DHE), a close analogue of this compound.

| Tissue Preparation | Observed Effect | Receptor/Mechanism Implicated | Reference |

|---|---|---|---|

| Canine Saphenous Veins & Arteries | Stronger contraction in veins than arteries. | Alpha-adrenergic receptors, Prostaglandin synthesis. | nih.gov |

| Rat Aortic Rings (Endothelium-denuded) | Pronounced, concentration-dependent vasoconstriction. | 5-HT receptors. | nih.gov |

| Rat Aortic Rings (Endothelium-intact) | Minimal to no contractile effect. | Endothelium-derived relaxing factor counteracts vasoconstriction. | nih.gov |

| Human Coronary Artery & Saphenous Vein | Contraction observed; more pronounced in saphenous vein than coronary artery. | General vasoconstrictive properties. | nih.gov |

Immunomodulatory Properties (In Vitro)

Effects on Spleen Cells and Humoral/Cellular Immune Responses

In vitro and preclinical studies have demonstrated that this compound possesses notable immunomodulatory, specifically immunosuppressive, properties. Research in rat models indicates that this compound can suppress both humoral and cellular immune reactions. sterimaxinc.com

Studies focusing on cellular immunity have utilized murine spleen cells. In this model, this compound was shown to suppress the blastogenic transformation of spleen cells that was induced by the mitogen concanavalin (B7782731) A. nih.govfirsthope.co.in Blastogenic transformation is a critical step in the activation of T-lymphocytes, a key component of the cellular immune response. The inhibition of this process suggests that this compound can directly interfere with the proliferation and activation of these immune cells. nih.govfirsthope.co.in

Table 2: Immunomodulatory Effects of this compound

| Model System | Finding | Immune Response Affected | Reference |

|---|---|---|---|

| Rats | Suppressed immune reaction following immunization. | Humoral and Cellular | sterimaxinc.com |

| Murine Spleen Cells | Suppressed blastogenic transformation induced by concanavalin A. | Cellular (T-lymphocyte activation) | nih.govfirsthope.co.in |

Receptor-Mediated Immunosuppression Hypotheses

The precise mechanisms for the immunosuppressive effects of this compound are not fully elucidated, but hypotheses center on receptor-mediated pathways and direct cellular interference. Ergot alkaloids are known for their ability to interact with a wide range of receptors, including serotonergic, dopaminergic, and adrenergic receptors, which are also present on various immune cells. sterimaxinc.com It is hypothesized that the binding of this compound to these receptors on lymphocytes or other immune cells could trigger intracellular signaling cascades that lead to an immunosuppressive state.

Another hypothesis stems from the observation that this compound and related agents can interfere directly with mitosis. nih.govfirsthope.co.in This suggests a direct action on the cell proliferation machinery, which is fundamental to mounting an effective immune response. The suppression of blastogenic transformation in spleen cells supports this concept. firsthope.co.in The ability of these agents to act at very low concentrations suggests a high-affinity interaction, possibly with receptors that regulate cell cycle progression or autocrine signaling loops that are necessary for clonal expansion of lymphocytes. nih.gov

Cytotoxicity and Antineoplastic Activity (In Vitro Studies of Ergot Alkaloids)

Investigation of Ergot Alkaloid Cytotoxicity in Tumor Cell Lines

A body of in vitro research has established that various ergot alkaloids, including dihydrogenated derivatives, exhibit cytotoxic properties against a range of human cancer cell lines. sterimaxinc.comdrugbank.com These compounds have been shown to inhibit tumor growth and induce apoptosis. drugbank.comfu-berlin.de

For example, a study investigating six different ergot alkaloids found they possessed cytotoxic activity towards tumor cell lines from the National Cancer Institute's panel. drugbank.com Another dihydrogenated ergot alkaloid, dihydroergocristine, was reported to have moderate cytotoxicity in prostate cancer cell lines. nih.gov Furthermore, studies have demonstrated that ergot alkaloids can induce strong apoptotic effects in liver (HepG2) and colon (HT-29) cancer cell lines. sterimaxinc.comfu-berlin.de Interestingly, the cytotoxic effects appear to correlate with the accumulation of these alkaloids within the cancer cells. fu-berlin.denih.gov In contrast to its suppressive effect on normal lymphoid cells, this compound showed a stimulatory effect on the proliferation of mouse myeloma and hybridoma cell lines, highlighting that the effect of these agents can be cell-type specific. nih.govfirsthope.co.in

Table 3: Cytotoxicity of Ergot Alkaloids in Selected Tumor Cell Lines

| Ergot Alkaloid(s) | Tumor Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Agroclavine (B1664434), ergocornin E, ergotamine, dihydroergocristine, etc. | National Cancer Institute (NCI) tumor cell line panel | Cytotoxic activity demonstrated. | drugbank.com |

| Dihydroergocristine (DHECS) | Prostate cancer cell lines | Moderate cytotoxicity. | nih.gov |

| General Ergot Alkaloids | HepG2 (Liver), HT-29 (Colon) | Induction of apoptosis. | sterimaxinc.comfu-berlin.de |

| This compound | Mouse Myeloma (X63/Ag 8.653), Hybridoma (SHV 125) | Stimulated proliferation (opposite to effect on normal lymphocytes). | nih.govfirsthope.co.in |

Exploration of Non-Classical Drug Resistance Mechanisms

A significant finding in the study of ergot alkaloid cytotoxicity is that it appears to operate via mechanisms that are distinct from those involved in classical multidrug resistance (MDR). drugbank.com In a comprehensive analysis, the IC50 values (a measure of drug potency) for six ergot alkaloids across a panel of cancer cell lines did not correlate with several well-known determinants of drug resistance. drugbank.com

Specifically, the sensitivity of cancer cells to these ergot alkaloids was not associated with:

P-glycoprotein/MDR1 expression: This is a major efflux pump that actively removes many chemotherapy drugs from cancer cells, conferring resistance. drugbank.com

Mutations in key oncogenes and tumor suppressor genes: The resistance profile was independent of the status of genes like EGFR, RAS, and TP53, which are often linked to resistance to other anticancer agents. drugbank.com

Proliferative activity: There was no correlation with cell doubling times or the expression of proliferation markers. drugbank.com

This lack of correlation with classical resistance mechanisms suggests that ergot alkaloids may be able to bypass these common pathways of chemoresistance. sterimaxinc.comdrugbank.com This finding opens up the possibility that these compounds could be effective in treating tumors that have become refractory to conventional anticancer drugs. drugbank.com

Structural Activity Relationship Sar Studies of Dihydroergosine and Analogues

Influence of 9,10-Dihydro Modification on Receptor Binding Affinity and Pharmacokinetic Properties

Dihydroergosine is a semi-synthetic ergot alkaloid, distinguished from its natural precursor, ergosine, by the hydrogenation of the double bond at the C9-C10 position of the ergoline (B1233604) ring. researchgate.net This seemingly minor modification—the saturation of a single bond—has profound consequences for the compound's pharmacological profile. researchgate.netnih.gov

The reduction of the 9,10-double bond alters the three-dimensional conformation of the ergoline nucleus. This change directly impacts how the molecule fits into the binding pockets of its target receptors, primarily serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptors. nih.govihs-headache.org Dihydroergotamine (B1670595) (DHE), a closely related compound, is known to exhibit greater alpha-adrenergic antagonist activity and significantly less potent arterial vasoconstriction compared to its unsaturated counterpart, ergotamine. researchgate.netnih.gov This shift is attributed to the conformational change induced by the 9,10-dihydro modification.

Role of Peptide Side Chain Composition in Receptor Selectivity

The complex mode of action of ergopeptines like this compound is largely determined by the composition of their tripeptide side chain. ihs-headache.org This peptide moiety, attached at the C8 position of the ergoline ring, plays a critical role in defining the compound's affinity and selectivity for different receptor subtypes. nih.govnih.gov The specific amino acids in the peptide chain and their sequence create a unique three-dimensional structure with distinct hydrogen bonding, hydrophobic, and electrostatic interaction potentials. nih.govmdpi.com

This compound's peptide side chain contributes significantly to its binding profile. When compared to other ergot alkaloids with different peptide structures, clear differences in receptor selectivity emerge. For example, in binding assays with bovine caudate nucleus receptors, this compound, Dihydroergocryptine, and other analogues show a distinct rank order of potency at D2 and D3 dopamine receptors. nih.gov This variation is directly attributable to the differences in their peptide side chains, as the ergoline nucleus is very similar among the dihydrogenated analogues.

The table below, derived from binding studies, illustrates the relative potencies of this compound and several analogues at dopamine D2 and D3 receptors, demonstrating the influence of structural modifications on receptor affinity. nih.gov

| Compound | Key Structural Feature | Relative Potency (D2 Receptor) | Relative Potency (D3 Receptor) |

|---|---|---|---|

| Ergosine | Unsaturated C9-C10 bond | Higher than this compound | Similar to this compound |

| This compound | Saturated C9-C10 bond | Baseline | Baseline |

| Bromothis compound | Bromine at C2, Saturated C9-C10 | Higher than this compound | Lower than this compound |

| Dihydroergocryptine | Different peptide side chain | Similar to this compound | Lower than this compound |

| Dihydroergosinine | C8 isomer of this compound | Significantly lower than this compound | Significantly lower than this compound |

The ability to selectively target specific receptor subtypes is a major goal in drug development. mdpi.com The peptide side chain provides a scaffold that can be modified to achieve this. By substituting different amino acids, medicinal chemists can alter the side chain's size, polarity, and flexibility, thereby fine-tuning the molecule's interaction with the receptor's binding pocket. mdpi.compeptide.com This approach allows for the optimization of therapeutic effects while minimizing off-target interactions that could lead to side effects. mdpi.com

Computational Approaches to Molecular Interactions and Binding Energies

To further rationalize the observed structure-activity relationships and guide the design of new analogues, researchers employ computational methods. biomedres.us These techniques provide a molecular-level view of how ligands like this compound interact with their biological targets.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com By simulating a ligand-receptor complex in a virtual environment that mimics physiological conditions, MD can reveal detailed information about the stability of the binding, conformational changes in both the ligand and the receptor, and the specific interactions that anchor the ligand in the binding site. upf.edumdpi.com

In a typical MD simulation of a this compound-receptor complex, the starting point would be a three-dimensional model of the target receptor (e.g., a dopamine or serotonin receptor subtype) with this compound "docked" into its binding pocket. upf.edu The system is then solvated with water molecules and ions to simulate a cellular environment. mdpi.com The simulation calculates the forces between all atoms and uses these forces to predict their movement over a period of nanoseconds to microseconds. mdpi.com

Analysis of the MD trajectory can:

Identify Key Amino Acid Interactions: Pinpoint the specific amino acid residues in the receptor that form stable hydrogen bonds, hydrophobic contacts, or electrostatic interactions with this compound. nih.gov

Assess Binding Stability: Calculate metrics like the root-mean-square deviation (RMSD) to determine if the ligand remains stably bound in its initial pose or if it shifts to a different conformation. mdpi.com

Observe Conformational Changes: Reveal how the binding of this compound might induce or stabilize a particular receptor conformation (e.g., an active or inactive state), which is crucial for its agonist or antagonist activity. nih.gov

The ultimate goal of SAR and computational studies is to design better drugs. biomedres.us Computational chemistry offers methods to predict which structural modifications to a lead compound like this compound are most likely to enhance its activity or selectivity. arxiv.org

Building on the insights from SAR data and MD simulations, researchers can use several computational strategies:

In Silico Mutagenesis: Virtually "mutate" amino acids in the receptor's binding pocket to understand their importance for ligand binding. This can explain why this compound has a higher affinity for one receptor subtype over another.

Quantitative Structure-Activity Relationship (QSAR): Develop mathematical models that correlate structural properties of a series of analogues with their measured biological activity. wikipedia.org These models can then be used to predict the activity of new, unsynthesized this compound analogues.

Virtual Screening: Create a virtual library of potential this compound modifications (e.g., adding different chemical groups to the peptide chain or the ergoline ring). These virtual compounds can then be rapidly docked into the receptor's binding site to estimate their binding affinity. biomedres.us This process prioritizes the most promising candidates for chemical synthesis and laboratory testing, saving significant time and resources.

For this compound, these predictive models could be used to explore modifications aimed at, for example, increasing its selectivity for the D3 receptor over the D2 receptor, or enhancing its affinity for a specific 5-HT receptor subtype, thereby tailoring its pharmacological profile for a specific therapeutic application.

Analytical Methodologies for Dihydroergosine Research

Extraction and Sample Preparation Techniques for Complex Matrices

The initial and most critical stage in the analysis of dihydroergosine is its extraction from the sample matrix. The complexity of these matrices, which can range from cereal grains to animal feed, requires sophisticated preparation to isolate the target analyte and remove interfering substances.

Solvent Extraction Methodologies

The extraction of ergot alkaloids, including this compound, from various sample matrices is a critical first step in their analysis. The choice of solvent and extraction technique is pivotal for achieving high recovery rates.

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most established methods. nih.govchromatographytoday.com LLE separates compounds based on their differential solubilities in two immiscible liquids. chromatographytoday.com SPE, on the other hand, utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample, after which the analyte is eluted with a suitable solvent. chromatographytoday.com

More advanced techniques such as microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) are also employed to enhance extraction efficiency. chromatographytoday.comphenomenex.com MAE uses microwave energy to heat the solvent and sample, accelerating the release of analytes, while UAE uses high-frequency sound waves to disrupt the sample matrix and improve solvent penetration. chromatographytoday.comphenomenex.com

For the extraction of ergot alkaloids from plant materials and other complex matrices, a mixture of solvents is often used. Acetonitrile is a common choice due to its ability to precipitate proteins and its miscibility with water. tandfonline.com The addition of buffers is often necessary to control the pH and improve the recovery of pH-sensitive compounds. quechers.eu

Table 1: Common Solvent Extraction Techniques for Ergot Alkaloids

| Extraction Technique | Principle | Advantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on solubility. chromatographytoday.com | Simple, well-established. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a solvent. chromatographytoday.com | High selectivity, can concentrate the analyte. mdpi.com |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, enhancing extraction. phenomenex.com | Reduced extraction time and solvent consumption. chromatographytoday.com |

| Ultrasonic-Assisted Extraction (UAE) | Employs high-frequency sound waves to disrupt the sample matrix. phenomenex.com | Improved extraction efficiency, can be used for heat-sensitive compounds. |

Clean-up Procedures and Dispersive Solid Phase Extraction (QuEChERS)

Following initial extraction, a clean-up step is crucial to remove co-extracted matrix components that can interfere with subsequent chromatographic analysis and detection. These interferences can include lipids, pigments, and sugars.

A widely adopted and efficient clean-up method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. restek.com Originally developed for pesticide residue analysis, its application has been extended to mycotoxins, including ergot alkaloids. tandfonline.comrestek.com The QuEChERS method involves a two-step process: an initial extraction and partitioning with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) clean-up step.

In the dSPE step, an aliquot of the extract is mixed with a combination of sorbents to remove specific interferences. restek.com Common sorbents include primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences like lipids, and graphitized carbon black (GCB) to remove pigments and sterols. The choice of sorbents depends on the nature of the sample matrix. quechers.eu For instance, for matrices with high chlorophyll (B73375) content, a mixture of PSA and GCB is often used. quechers.eu

The European Committee for Standardization (CEN) has developed a standard method (EN 17425) for the determination of ergot alkaloids in various food and feed products, which utilizes a QuEChERS-based clean-up procedure followed by LC-MS analysis. tandfonline.com

Advanced Chromatographic Techniques

Following extraction and clean-up, chromatographic techniques are employed to separate this compound from other compounds in the extract before its detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (FLD, MS/MS)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of ergot alkaloids. nih.govnih.gov It separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

Fluorescence Detection (FLD): Ergot alkaloids, including this compound, possess native fluorescence, making HPLC with fluorescence detection (HPLC-FLD) a highly sensitive and selective method for their quantification. measurlabs.com However, FLD can be susceptible to matrix interferences, which may lead to false positive results in some cases. standard.ac.ir

Mass Spectrometry (MS/MS): The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of ergot alkaloids. nih.govnih.gov This technique offers superior selectivity and sensitivity compared to HPLC-FLD. standard.ac.ir In LC-MS/MS, after separation by HPLC, the analytes are ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio, providing a high degree of confidence in the identification and quantification of the target compound. nih.gov The use of internal standards, ideally isotopically labeled, is recommended for accurate quantification in LC-MS/MS to compensate for matrix effects and variations in instrument response. nih.gov

Table 2: Comparison of HPLC Detectors for this compound Analysis

| Detector | Principle | Advantages | Disadvantages |

| Fluorescence (FLD) | Measures the fluorescence emitted by the analyte when excited by a specific wavelength of light. measurlabs.com | High sensitivity and selectivity for fluorescent compounds. measurlabs.com | Susceptible to matrix interference and false positives. standard.ac.ir |

| Tandem Mass Spectrometry (MS/MS) | Separates and detects ions based on their mass-to-charge ratio after fragmentation. nih.gov | High selectivity and sensitivity, provides structural information for confirmation. nih.govstandard.ac.ir | Higher equipment cost and complexity. |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-high-performance liquid chromatography (UHPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (sub-2 µm). hplc.eu This results in significantly higher separation efficiency, resolution, and speed of analysis compared to conventional HPLC. hplc.eu The transition from HPLC to UHPLC can dramatically improve laboratory productivity by reducing analysis times. hplc.eu

UHPLC coupled with mass spectrometry (UHPLC-MS) is increasingly being used for the analysis of a wide range of compounds in complex biological samples, offering rapid and comprehensive analysis. imtm.cznih.gov The enhanced separation power of UHPLC can help to better resolve this compound from closely related ergot alkaloids and matrix components, leading to more accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

While liquid chromatography is the predominant technique for ergot alkaloid analysis, gas chromatography-mass spectrometry (GC-MS) can also be utilized. filab.frnih.gov GC-MS separates volatile and semi-volatile compounds in the gas phase. filab.fr However, many ergot alkaloids, including this compound, are not sufficiently volatile for direct GC analysis. jfda-online.com

Therefore, a derivatization step is often required to increase their volatility and thermal stability. jfda-online.comnih.gov This involves chemically modifying the analyte to a form that is more amenable to GC analysis. jfda-online.com Common derivatization techniques include silylation and acylation. jfda-online.com While GC-MS can provide reliable results, the additional derivatization step can add complexity to the analytical workflow. jfda-online.com

Immunoanalytical Methods

Immunoanalytical methods leverage the high specificity of antigen-antibody interactions for the detection and quantification of target molecules. In the context of this compound research, these methods, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), have been pivotal.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Specificity for this compound

The development of immunoassays for this compound (DHES) was necessitated by the low sensitivity of existing assays, which were designed for other ergot alkaloids like ergotamine, for detecting DHES. nih.gov To address this, competitive ELISAs were specifically developed to measure DHES concentrations in complex matrices such as grains and mixed animal feeds. nih.govresearchgate.net

The core of this development involved using highly specific antibodies and preparing an effective immunogen. researchgate.net this compound was conjugated to a carrier protein, bovine serum albumin (BSA), to make it immunogenic, enabling the production of antibodies that could specifically recognize the DHES molecule. nih.govresearchgate.net The resulting competitive ELISA methods are capable of detecting DHES concentrations above 0.01 mg/kg, with the most reliable quantification at levels of 0.1 mg/kg or higher. nih.govresearchgate.net

Specificity is a critical attribute of any immunoassay. abvigen.com The developed ELISAs for DHES demonstrate high specificity, with low cross-reactivity to other structurally related ergot alkaloids. abvigen.com This ensures that the assay accurately measures this compound without significant interference from other compounds that might be present in the sample. abvigen.com The assay's performance is validated through rigorous testing to ensure high precision and accuracy. abvigen.commdpi.com The specificity of the primary antibody is a key determinant in the assay's reliability, preventing cross-reactions with other proteins or molecules in the sample matrix. frontiersin.org

| Parameter | Finding | Source |

|---|---|---|

| Assay Type | Competitive Enzyme-Linked Immunosorbent Assay (ELISA) | nih.govresearchgate.net |

| Detection Limit | > 0.01 mg/kg | nih.govresearchgate.net |

| Reliable Quantification Limit | ≥ 0.1 mg/kg | nih.govresearchgate.net |

| Spiked Sample Recovery | 77% to 103% (in grain with 70% methanol (B129727) extraction) | nih.govresearchgate.net |

| Target Analyte | This compound (DHES) | nih.govresearchgate.net |

Monoclonal and Polyclonal Antibody Production for this compound Detection

Both monoclonal and polyclonal antibodies have been successfully produced for the detection of this compound. researchgate.net The production process for both types of antibodies begins by immunizing a host animal with the target antigen. antibodies.comthermofisher.com In the case of this compound, which is a small molecule, it is first conjugated to a larger carrier protein like bovine serum albumin (BSA) to elicit a robust immune response. nih.govresearchgate.net

Polyclonal Antibodies (pAbs) are typically produced in rabbits. researchgate.net After immunization with the DHES-BSA conjugate, the animal's immune system generates a heterogeneous mixture of antibodies that recognize different parts (epitopes) of the this compound molecule. antibodies.comassaygenie.com These antibodies are then purified from the rabbit's serum. thermofisher.com

Monoclonal Antibodies (mAbs) are generally produced in mice. researchgate.net The process also starts with immunization, but it is followed by the isolation of spleen cells from the mouse. antibodies.com These antibody-producing cells are fused with immortal myeloma cells to create hybridoma cell lines. thermofisher.com Each hybridoma clone produces a single type of antibody that is specific to just one epitope on the antigen. antibodies.comthermofisher.com For this compound analysis, the murine hybridoma cell line 15F.E5 has been used. researchgate.net

Both monoclonal and polyclonal antibody-based ELISA systems have proven effective for the determination of this compound in sorghum ergot. researchgate.net

| Antibody Type | Host Animal | Key Characteristic | Source |

|---|---|---|---|

| Polyclonal | Rabbit | Heterogeneous mix recognizing multiple epitopes | researchgate.netassaygenie.com |

| Monoclonal | Mouse | Homogeneous, recognizing a single epitope (e.g., from cell line 15F.E5) | researchgate.netantibodies.com |

Other Analytical Approaches (e.g., Capillary Electrophoresis, Chemiluminescence)

Beyond immunoassays, other advanced analytical techniques show potential for the analysis of this compound and related ergot alkaloids.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates compounds based on their size and charge. nih.govmdpi.com It has been successfully applied to the analysis of other alkaloids, such as caffeine (B1668208) and ergotamine, in pharmaceutical formulations, demonstrating its utility for separating active constituents in complex mixtures. researchgate.net CE offers advantages such as short analysis times, high separation efficiency, and low consumption of solvents and samples, making it an attractive and environmentally friendly alternative to HPLC. mdpi.com The technique can be coupled with various detectors, including UV-Visible absorbance and mass spectrometry, to enhance sensitivity and selectivity. mdpi.comunl.edu

Chemiluminescence (CL) is a highly sensitive detection method based on the emission of light from a chemical reaction. researchgate.net A substance is oxidized, producing an electronically excited intermediate that emits light upon returning to its ground state. researchgate.net This method has been used for the determination of ergonovine and ergotamine. researchgate.net Flow injection analysis coupled with chemiluminescence detection provides a simple and robust system for quantifying these compounds at very low concentrations. researchgate.net The high sensitivity of CL makes it particularly suitable for trace analysis. researchgate.net Combining the separation power of CE with the sensitivity of CL detection (CE-CL) is a powerful approach for analyzing compounds like alkaloids. researchgate.netunl.edu

Challenges in Quantitative Analysis

The accurate quantification of this compound, especially at trace levels in complex matrices like animal feed and grain, presents several analytical challenges.

Matrix Effects and Their Mitigation Strategies

Matrix effects are a significant challenge in quantitative analysis, particularly when using methods coupled with mass spectrometry (LC-MS). nih.gov These effects occur when co-extracted compounds from the sample matrix interfere with the ionization efficiency of the target analyte, leading to either ion suppression (most common) or enhancement. nih.gov This can significantly compromise the accuracy, precision, and sensitivity of the analysis, potentially leading to erroneous results. nih.gov

In the analysis of ergot alkaloids in cereals, matrix effects can be substantial and vary between different grain types. nih.gov For instance, signal suppression for some alkaloids can reach up to 90% in barley and oats. nih.gov

Mitigation Strategies:

Sample Clean-up: The primary strategy is to develop more effective sample preparation and clean-up procedures to remove interfering matrix components. ut.ee Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are employed to purify the sample extract before analysis. nih.govut.ee

Chromatographic Separation: Optimizing the chromatographic method (e.g., using UHPLC) can help separate the analyte from co-eluting matrix components. ut.ee

Matrix-Matched Calibration: This involves preparing calibration standards in an extract from a blank (analyte-free) sample matrix. nih.gov This helps to compensate for the matrix effect, assuming that the effect is consistent across samples and standards. nih.gov

Method of Standard Additions: The sample extract itself is used as the matrix for calibration standards, which can provide more accurate quantification when matrix effects differ between samples. nih.gov

Use of Isotope-Labeled Internal Standards: An isotopically labeled version of the analyte is added to the sample. Since it behaves almost identically to the analyte during extraction, chromatography, and ionization, it can effectively compensate for matrix effects and sample losses. stanford.edu

Sensitivity and Reliability in Trace Analysis

Achieving high sensitivity and reliability is crucial for the trace analysis of this compound, as very low concentrations can have significant toxic effects. nih.govresearchgate.net

Sensitivity: The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). For this compound, ELISA methods have been developed with a detection capability above 0.01 mg/kg. nih.govresearchgate.net However, the need for high-sensitivity analysis remains a challenge, especially for routine monitoring. researchgate.net Insufficient sensitivity can occur if the sample is too dilute or if matrix effects suppress the analyte signal. ut.eeshimadzu.com

Reliability: The reliability of an analytical method is determined by its accuracy (trueness) and precision. ingentaconnect.com For the this compound ELISA, good reliability is demonstrated by high recovery rates (77% to 103%) from spiked grain samples, indicating that the method accurately measures the amount of analyte present. nih.govresearchgate.net However, reliability can be compromised by several factors. Matrix effects can negatively impact precision and accuracy. Furthermore, while broad multi-mycotoxin screening methods are useful, their quantitative results for less stable toxins like ergot alkaloids might be less reliable compared to a targeted, optimized method. nih.gov Therefore, method validation is essential to ensure that the analytical procedure is robust, accurate, and reproducible for the specific matrix being tested.

Future Directions and Emerging Research Avenues

Development of Novel Dihydroergosine Analogues with Enhanced Receptor Selectivity

The multi-receptor activity of this compound and other ergot alkaloids is a double-edged sword, contributing to their therapeutic effects but also to potential side effects. ontosight.aiwikipedia.org A primary goal in medicinal chemistry is the development of analogues with greater selectivity for specific receptor subtypes. For instance, the activity of ergot derivatives at 5-HT2B receptors has been associated with cardiac valvulopathy, making selectivity against this receptor a desirable trait for new compounds. frontiersin.org Conversely, enhancing affinity for specific therapeutic targets, such as certain 5-HT or dopamine (B1211576) receptor subtypes, could lead to more potent and targeted therapies for conditions like migraine or neurological disorders. ontosight.aiwikipedia.org

Future research will likely focus on structure-activity relationship (SAR) studies, modifying the core ergoline (B1233604) structure to create novel analogues. migrainecanada.org By making strategic chemical modifications—such as substitutions on the indole (B1671886) ring or alterations to the peptide moiety—researchers can systematically probe how these changes affect binding affinity and functional activity at various receptors. ontosight.aiosti.gov The aim is to design compounds that retain the beneficial properties of this compound while minimizing off-target activities, thereby improving the therapeutic index. frontiersin.orgbmbreports.org This approach could yield second-generation molecules with optimized efficacy and a cleaner pharmacological profile. ontosight.ai

Exploration of Targeted Delivery Systems for Research Applications (e.g., Nanoparticle Encapsulation)

To improve the utility of this compound in preclinical research and potentially in future therapeutic contexts, novel drug delivery systems are being explored. wikipedia.org Targeted delivery aims to increase the concentration of a compound at a specific site in the body, enhancing efficacy while reducing systemic exposure and potential side effects. wikipedia.orgnih.gov For a molecule like this compound, this is particularly relevant for focusing its action on the central nervous system or specific peripheral tissues.

One of the most promising approaches is the use of nanotechnology. openaccessjournals.com Encapsulating this compound within nanoparticles, such as liposomes or biodegradable polymers, offers several advantages. wikipedia.orgimrpress.com These nanocarriers can be engineered to:

Improve Bioavailability: Protect the drug from premature degradation and improve its absorption. imrpress.comdovepress.com

Control Release: Provide sustained release of the compound over time, maintaining stable concentrations. wikipedia.org

Enable Targeting: Be functionalized with specific ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on target cells, allowing for precise delivery. dovepress.com

The exploration of systems like polymer-based nanoparticles (e.g., PLGA), lipid-based carriers, or stimuli-responsive hydrogels could facilitate more precise investigations into the pharmacological effects of this compound in specific biological environments. imrpress.comdovepress.com

Advanced Metabolic Profiling and Metabolite Characterization Studies via LC-MS/MS

Future research using LC-MS/MS-based metabolomics can:

Identify Metabolic Hotspots: Pinpoint the specific sites on the this compound molecule that are most susceptible to metabolic enzymes (e.g., cytochrome P450s). americanpharmaceuticalreview.com

Characterize Metabolite Structures: Elucidate the chemical structures of metabolites, which may themselves be pharmacologically active or inactive. rsc.org

Develop Comprehensive Metabolic Maps: Create a detailed map of how this compound is processed in the body, from absorption to excretion. core.ac.uk

This information is invaluable for medicinal chemists seeking to design analogues with improved metabolic stability and for pharmacologists working to understand the complete in vivo effect of the parent compound and its derivatives. americanpharmaceuticalreview.com

| Parameter | Description | Relevance to this compound Research |

| Metabolite Identification | Using high-resolution MS to determine the elemental composition and structure of metabolites in biological samples (plasma, urine, feces). nih.gov | To discover if metabolites of this compound contribute to its overall pharmacological effect or have unique activities. |

| Quantitative Analysis | Employing triple quadrupole (QQQ) mass analyzers for sensitive and specific quantification of the parent drug and its metabolites. nih.gov | To understand the pharmacokinetics of this compound and how quickly it is converted to its various metabolites. |

| Metabolic Pathway Elucidation | Combining data from multiple time points and biological matrices to map the biotransformation routes (e.g., oxidation, glucuronidation). core.ac.ukamericanpharmaceuticalreview.com | To predict potential drug-drug interactions and understand inter-species differences in metabolism. |

Systems Biology Approaches to this compound's Multi-Target Pharmacology

The interaction of this compound with multiple receptor systems (adrenergic, serotonergic, dopaminergic, and GABAergic) makes it an ideal candidate for analysis using systems biology. ontosight.aiontosight.aisrce.hr This approach moves beyond studying a single target in isolation and instead aims to understand how a drug perturbs complex biological networks as a whole.

By integrating data from genomics, proteomics, and metabolomics with computational modeling, a systems pharmacology approach could:

Map Network Effects: Create comprehensive models of the signaling pathways and receptor crosstalk affected by this compound.

Predict Polypharmacology: Systematically predict the compound's effects across the entire receptorome and identify previously unknown targets.

This holistic view is essential for fully understanding the mechanisms of action of complex drugs like this compound. It can help to rationalize its diverse effects and guide the development of new therapeutic strategies based on modulating entire biological networks rather than single proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報